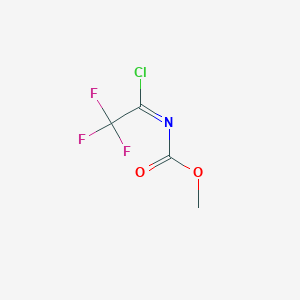

methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate

Vue d'ensemble

Description

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate, also known as MTBE, is a compound used in the synthesis of various organic compounds. It is a colorless liquid with a sweet smell and a boiling point of 50°C. It is a widely used reagent in organic synthesis due to its ability to form stable carbon-carbon bonds.

Applications De Recherche Scientifique

Analytical Chemistry Applications

High-Performance Liquid Chromatographic Technique : A method using high-performance liquid chromatography (HPLC) with post-column fluorometric labeling has been developed for the determination of carbamate insecticides. This technique provides high resolution, sensitivity, and selectivity for detecting carbamates at nanogram levels (Krause, 1979).

Fluorigenic Labeling of Carbamates : A method involving fluorigenic labeling using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) has been applied to N-methyl carbamates. This approach allows for sensitive detection of carbamates, useful in environmental analytical chemistry (Lawrence & Frei, 1972).

Agricultural Applications

Insecticidal Selectivity : Research on N-substituted biscarbamoyl sulfides, closely related to methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate, has shown that certain derivatives are effective as selective insecticides. They are toxic to insects but substantially less toxic to mammals, indicating potential for safer pest control (Fahmy, Chiu, & Fukuto, 1974).

Sustained Release in Agricultural Applications : Solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of carbendazim (a methyl carbamate) and tebuconazole in agriculture. These carrier systems offer advantages in reducing environmental and human toxicity (Campos et al., 2015).

Polymer Science Applications

Metal-Catalyzed Living Radical Polymerization : N-Chloro carbamates, including methyl carbamates, have been used as initiators for the metal-catalyzed living radical polymerization of methacrylates. This approach facilitates the synthesis of polymers with functionalized chain-ends and complex architectures (Percec & Grigoras, 2005).

Synthesis of Methyl N-Phenyl Carbamate : A study focused on synthesizing methyl N-phenyl carbamate from aniline using methyl formate as a green and efficient carbonylating agent. This synthesis method is important for producing chemicals through carbon recycling (Yalfani et al., 2015).

Propriétés

IUPAC Name |

methyl (NE)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF3NO2/c1-11-3(10)9-2(5)4(6,7)8/h1H3/b9-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOHXJYVSUBUMB-XNWCZRBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=C(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/N=C(\C(F)(F)F)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (NE)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

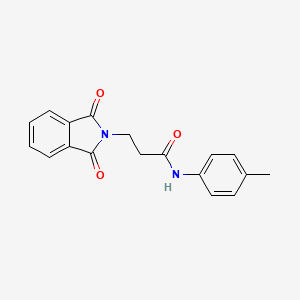

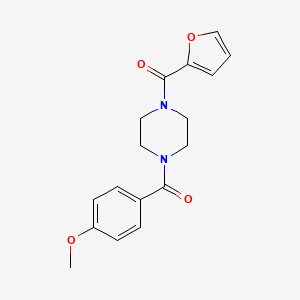

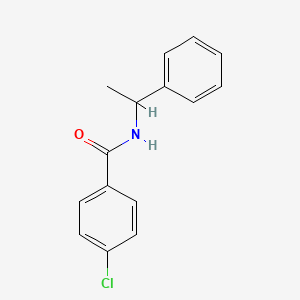

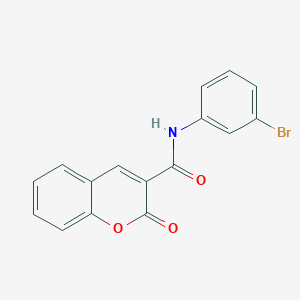

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)

![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)